molecular formula C10H8BrN5O3 B6103721 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B6103721
M. Wt: 326.11 g/mol
InChI Key: MOZUMHBKAZLBHQ-YIXHJXPBSA-N
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Description

4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide involves the inhibition of various cellular pathways that are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial properties, this compound has also been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound has also been shown to exhibit antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research and development of 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to investigate the mechanism of action of this compound in more detail, as well as its potential applications in the treatment of other diseases such as inflammation and oxidative stress-related disorders. Finally, the development of more effective formulations of this compound, such as liposomal or nanoparticle-based formulations, may improve its efficacy and reduce its toxicity in vivo.

Synthesis Methods

The synthesis of 4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide involves the condensation of 5-bromo-2-hydroxybenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity and identity of the product are confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-amino-N'-(5-bromo-2-hydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has also been investigated for its antimicrobial properties, with studies showing its effectiveness against various bacterial and fungal strains.

properties

IUPAC Name

4-amino-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5O3/c11-6-1-2-7(17)5(3-6)4-13-14-10(18)8-9(12)16-19-15-8/h1-4,17H,(H2,12,16)(H,14,18)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZUMHBKAZLBHQ-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=NON=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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